molecular formula C22H22N8O3 B1239214 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B1239214
M. Wt: 446.5 g/mol
InChI Key: GLZVHQXXRHVQQB-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3-phenylmethoxyphenyl)methylideneamino]-5-propan-2-yl-4-triazolecarboxamide is an aromatic ether.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study by Başoğlu et al. (2013) explored the synthesis of various azole derivatives, including triazole compounds, and evaluated their antimicrobial activities. This research contributes to the understanding of the chemical properties and potential biological applications of similar compounds (Başoğlu et al., 2013).

Triazole Derivatives Synthesis

  • Al-Smaisim (2010) conducted a study on the synthesis of 1,2,3-triazole compounds derived from 4-aminobenzoic acid, highlighting the structural importance of triazole in drug development and its therapeutic value in various medical fields (Al-Smaisim, 2010).

Antimicrobial and Antioxidant Activities

  • Research by Sokmen et al. (2014) investigated the synthesis of triazole Schiff base and amine derivatives. They evaluated these compounds for antibacterial, antiurease, and antioxidant activities, underscoring the significance of these compounds in pharmaceutical research (Sokmen et al., 2014).

Reactions of Aminofurazan Carboxylic Acid Iminoester

  • Sergievskii et al. (2002) explored the reactions of 4-aminofurazan-3-carboxylic acid iminoester, leading to the formation of various compounds, including 1,2,5-oxadiazol-3-amines. This study provides insight into the chemical reactions and potential applications of similar compounds in scientific research (Sergievskii et al., 2002).

Heterocyclic Compound Synthesis

  • Chen et al. (2008) synthesized new heterocyclic compounds combining 1,2,4-triazole and 1,3,4-oxadiazole. This study highlights the diverse applications of these compounds in chemical synthesis and potential pharmacological uses (Chen et al., 2008).

Synthesis of 1,3,4-Oxadiazole Derivatives

  • A study by Younis (2011) focused on synthesizing new 1,3,4-oxadiazole derivatives, illustrating the wide range of potential applications of these compounds in scientific research (Younis, 2011).

properties

Product Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide

Molecular Formula

C22H22N8O3

Molecular Weight

446.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-5-propan-2-yltriazole-4-carboxamide

InChI

InChI=1S/C22H22N8O3/c1-14(2)19-18(25-29-30(19)21-20(23)27-33-28-21)22(31)26-24-12-16-9-6-10-17(11-16)32-13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H2,23,27)(H,26,31)/b24-12+

InChI Key

GLZVHQXXRHVQQB-WYMPLXKRSA-N

Isomeric SMILES

CC(C)C1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 4
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 5
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 6
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide

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